molecular formula C9H16O3 B1309147 6-Oxononanoic acid CAS No. 4144-58-5

6-Oxononanoic acid

Cat. No.: B1309147
CAS No.: 4144-58-5
M. Wt: 172.22 g/mol
InChI Key: NTQPWIWDPJRIPQ-UHFFFAOYSA-N
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Description

6-Oxononanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a keto group at the sixth carbon of a nine-carbon chain, making it a medium-chain keto acid. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxononanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 2-propylcyclohexanone using oxygen and copper dichloride in acetic acid at 80°C for 6 hours . This method yields this compound with a high degree of purity.

Industrial Production Methods

Industrial production of this compound typically involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and efficiency. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxononanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce other keto acids or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-hydroxynonanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the keto group under acidic or basic conditions.

Major Products Formed

    Oxidation: Products include higher keto acids and carboxylic acids.

    Reduction: The major product is 6-hydroxynonanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Oxononanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxononanoic acid involves its interaction with various molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and nucleophilic substitutions. These reactions can lead to the formation of various biologically active compounds, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

6-Oxononanoic acid can be compared with other medium-chain keto acids such as 2-oxononanoic acid and 3-oxononanoic acid . While these compounds share similar structural features, this compound is unique due to the position of the keto group, which influences its reactivity and applications. Other similar compounds include:

    2-Oxononanoic acid: A nine-carbon straight-chain 2-oxo monocarboxylic acid.

    3-Oxononanoic acid: A nine-carbon straight-chain 3-oxo monocarboxylic acid.

These compounds differ in their chemical properties and reactivity, making this compound a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-5-8(10)6-3-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQPWIWDPJRIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961686
Record name 6-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-58-5
Record name 6-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-oxononanoic acid in the context of the provided research papers?

A1: The research papers primarily focus on the metabolic pathways employed by specific Pseudomonas species to degrade aromatic hydrocarbons like isopropylbenzene and isobutylbenzene. this compound, specifically its hydroxylated form, (+)-2-hydroxy-8-methyl-6-oxononanoic acid, is identified as a key ring fission product in the degradation of isobutylbenzene by these bacteria. [, , ] This suggests the existence of a previously unknown reductive step in the metabolic pathway where the aromatic ring is cleaved and further modified.

Q2: How does the structure of the parent hydrocarbons, isopropylbenzene and isobutylbenzene, relate to the formation of this compound derivatives?

A2: The studies demonstrate that the position of the alkyl substituent on the benzene ring influences the structure of the resulting this compound derivative. For instance, isobutylbenzene degradation leads to (+)-2-hydroxy-8-methyl-6-oxononanoic acid, where the methyl group on the alkyl chain corresponds to the substituent's position on the original benzene ring. [] This structure-product relationship provides insights into the regioselectivity of the bacterial enzymes involved in the degradation pathway.

Q3: Beyond identifying this compound derivatives, what broader metabolic insights do the research papers offer?

A3: The research highlights a previously undescribed metabolic divergence in the bacterial degradation of isopropylbenzene and isobutylbenzene. [] While both hydrocarbons undergo initial oxidation of the aromatic ring, the subsequent steps leading to ring fission and the formation of this compound derivatives reveal a branching in the metabolic pathway. This discovery emphasizes the complexity and diversity of bacterial metabolic strategies for utilizing aromatic hydrocarbons as carbon sources.

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